Ethyl aziridine-2-carboxylate
Description
Significance of the Aziridine (B145994) Moiety as a Synthetic Platform
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered saturated heterocyclic amines. researchgate.net The considerable ring strain inherent in this small ring system, estimated to be between 26-27 kcal/mol, renders them highly susceptible to ring-opening reactions. clockss.org This reactivity is the cornerstone of their synthetic utility, allowing them to serve as versatile precursors for a diverse range of organic compounds. researchgate.net The ring strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5°, makes the aziridine ring prone to attack by various nucleophiles and electrophiles. wikipedia.org This process releases the strain energy, leading to the formation of more stable, ring-opened or expanded amine derivatives. researchgate.net
The aziridine moiety is a crucial synthetic intermediate for the preparation of a wide variety of nitrogen-containing molecules, including amino acids, amino alcohols, and more complex heterocyclic systems. rsc.orgresearchgate.netnih.gov Their ability to be transformed into other heterocycles of biological and industrial importance, such as azetidines, imidazoles, and piperidines, further underscores their significance. researchgate.net
Enantioenriched aziridine-2-carboxylates are particularly valuable as chiral building blocks in asymmetric synthesis. chemrxiv.org They provide a pathway to bioactive molecules with defined stereochemistry, a critical aspect in medicinal chemistry and drug development. The presence of both a reactive aziridine ring and a modifiable carboxylate group within the same molecule offers a dual handle for synthetic transformations. researchgate.net
Historical Development and Evolution of Aziridine-2-carboxylate (B8329488) Chemistry
The synthesis of aziridines was initially considered a challenging endeavor due to their inherent instability. researchgate.netrsc.org However, over the past few decades, numerous synthetic methods have been developed, making these compounds more accessible to organic chemists. researchgate.net Early methods often involved the cyclization of haloamines or amino alcohols. clockss.orgwikipedia.org
The development of catalytic asymmetric protocols for aziridination has been a significant advancement, enabling the synthesis of chiral aziridines with high enantioselectivity. researchgate.net The chemistry of aziridine-2-carboxylates, in particular, has seen substantial progress. Initially, much of the focus was on understanding their fundamental reactivity, including ring-opening reactions with various nucleophiles. ru.nl
More recent developments have centered on expanding the synthetic utility of aziridine-2-carboxylates. This includes their use in cycloaddition reactions for the preparation of more complex heterocyclic structures and in ring-enlargement reactions. rsc.orgresearchgate.net The synthesis of N-H aziridine-2-carboxylates through methods like the kinetic resolution of 2H-azirines represents a significant step forward, providing bench-stable and easily diversifiable building blocks. chemrxiv.org The evolution of synthetic strategies has transformed aziridine-2-carboxylates from mere laboratory curiosities into indispensable tools in the synthesis of medicinally relevant molecules. researchgate.net
Structural Features and Inherent Reactivity Profile of Ethyl Aziridine-2-carboxylate
This compound possesses a unique combination of structural features that dictate its reactivity. The molecule contains a three-membered aziridine ring, an ethyl ester group attached at the C2 position, and a nitrogen atom that can be either unsubstituted (N-H) or substituted.
The high ring strain of the aziridine ring is the dominant factor governing its reactivity, making it an excellent electrophile. rsc.org Nucleophilic attack can lead to the opening of the three-membered ring, a reaction that is often highly regioselective. researchgate.net In the case of aziridine-2-carboxylates, nucleophiles can attack either the C2 or C3 position of the ring. The regioselectivity of this attack is influenced by the nature of the nucleophile and the substituents on the aziridine ring. researchgate.net For instance, heteroatom nucleophiles often attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org
The presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl or carbamoyl (B1232498) group, can activate the aziridine ring, making it more susceptible to nucleophilic attack. clockss.org The ester functionality of this compound also presents a site for potential reactions, although the reactivity of the strained ring often dominates. clockss.org
The stereochemistry at the C2 position is a crucial feature, and the ability to synthesize enantiomerically pure forms of this compound has been a major focus of research. chemrxiv.org These chiral building blocks are instrumental in asymmetric synthesis, allowing for the construction of complex target molecules with precise stereochemical control. chemrxiv.org
| Property | Description |
| Molecular Formula | C₅H₉NO₂ |
| Key Functional Groups | Aziridine ring, Ethyl ester |
| Primary Reactive Site | Strained three-membered aziridine ring |
| Common Reactions | Nucleophilic ring-opening, Cycloadditions, Ring expansions |
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl aziridine-2-carboxylate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)4-3-6-4/h4,6H,2-3H2,1H3 |
InChI Key |
LQCNSMGLNLPUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Aziridine 2 Carboxylate and Its Stereoisomers
Direct Aziridination Strategies
Direct aziridination involves the construction of the aziridine (B145994) ring in a single step, typically through the addition of a nitrogen-containing group across a carbon-carbon double bond. These methods are often atom-economical and can provide a high degree of stereocontrol.
Metal-Catalyzed Nitrene Transfer Reactions
Metal-catalyzed nitrene transfer reactions are a powerful tool for the synthesis of aziridines. In this approach, a metal catalyst facilitates the transfer of a nitrene group from a precursor to an olefin. Rhodium and copper complexes are among the most effective catalysts for this transformation.
Rhodium-catalyzed reactions often employ diazo compounds or other nitrene precursors. For instance, the reaction of ethyl acrylate (B77674) with a nitrene source in the presence of a rhodium catalyst can yield ethyl aziridine-2-carboxylate (B8329488). The choice of ligand on the rhodium catalyst can significantly influence the efficiency and stereoselectivity of the reaction.
Copper-catalyzed aziridination is another widely used method. These reactions often utilize sulfonylamides or other nitrogen sources. The development of chiral copper catalysts has enabled the asymmetric synthesis of aziridines with high enantioselectivity. researchgate.net
| Catalyst System | Nitrene Source | Olefin | Product | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-tosyloxycarbamate | Styrene | N-Tosyl-2-phenylaziridine | High | General methodology |
| Cu(I)/chiral ligand | (Tosyliminoiodo)benzene | Cinnamate (B1238496) esters | N-Tosyl-3-aryl-aziridine-2-carboxylates | up to 98% ee | researchgate.net |
Intermolecular Aziridination of Olefins
The intermolecular aziridination of olefins, such as ethyl acrylate, provides a direct route to ethyl aziridine-2-carboxylate. This transformation typically involves the reaction of the olefin with an amine in the presence of an oxidizing agent or a catalyst that facilitates the formation of the aziridine ring.
One common approach is the reaction of ethyl acrylate with a primary amine and an oxidizing agent like lead tetraacetate. However, this method can lack selectivity and produce side products. More modern approaches utilize transition metal catalysts to achieve higher yields and selectivities. For example, iron-catalyzed intermolecular aziridination of alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources has been reported to be efficient for a wide range of aziridines.
Cyclization Approaches
Cyclization strategies involve the formation of the aziridine ring through an intramolecular reaction, typically starting from a linear precursor that already contains the necessary carbon and nitrogen atoms. These methods often provide excellent control over the stereochemistry of the final product.
From α-Amino-β-hydroxy Esters (e.g., Serine Derivatives)
A well-established method for the synthesis of chiral this compound is the cyclization of α-amino-β-hydroxy esters, such as derivatives of the amino acid serine. In this approach, the hydroxyl group is first converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (an SN2 reaction), where the amino group displaces the leaving group to form the aziridine ring. This process is stereospecific, with inversion of configuration at the carbon bearing the leaving group. For instance, starting from L-serine ethyl ester, this method yields (R)-ethyl aziridine-2-carboxylate. The use of bulky N-protecting groups on the amine can be crucial for achieving high yields. clockss.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-Trityl-L-serine benzyl (B1604629) ester | 1. SO₂Cl₂, Et₃N, -50 °C | (R)-N-Trityl-aziridine-2-carboxylate benzyl ester | 90 | clockss.org |
| N-Trityl-L-threonine benzyl ester | 1. SO₂Cl₂, Et₃N, -50 °C | (2R,3S)-N-Trityl-3-methylaziridine-2-carboxylate benzyl ester | 94 | clockss.org |
Intramolecular Ring Closure Reactions
Besides the cyclization of α-amino-β-hydroxy esters, other intramolecular ring closure reactions are also effective for synthesizing this compound. A common strategy is the Gabriel-Cromwell reaction, which involves the cyclization of a β-amino-α-halo ester or an α-amino-β-halo ester. For example, the reaction of ethyl 2,3-dibromopropanoate with a primary amine can lead to the formation of an N-substituted this compound. The reaction proceeds through initial nucleophilic substitution of one of the bromine atoms by the amine, followed by intramolecular cyclization. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the amine.
Another approach involves the intramolecular cyclization of an ethyl 2-azido-3-hydroxypropanoate derivative. The azide (B81097) group can be reduced to an amine, which then displaces a leaving group at the 3-position in an intramolecular fashion to form the aziridine ring.
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
| Alkyl 2,3-dibromopropanoates | Gabriel-Cromwell with amine | Alkyl aziridine-2-carboxylates | Moderate | General methodology |
| N-Ts-3-aryl-α,β-dihaloamines | Base-induced cyclization | N-Ts-3-arylaziridine-2-carboxylates | 83-97 | clockss.org |
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound is of great importance due to its utility as a chiral building block. Several strategies have been developed to achieve this, primarily involving the use of chiral catalysts, chiral auxiliaries, or kinetic resolution.
Chiral transition metal catalysts, particularly those based on copper and rhodium, have been successfully employed in the asymmetric aziridination of olefins. For instance, copper complexes with chiral Schiff base ligands have been shown to catalyze the aziridination of cinnamate esters with high enantioselectivity. researchgate.net Similarly, chiral rhodium catalysts have been used for the enantioselective aziridination of unactivated terminal alkenes. nih.govresearchgate.net
The use of chiral auxiliaries attached to the substrate is another effective method. The auxiliary directs the stereochemical outcome of the aziridination or cyclization reaction and can be subsequently removed.
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of aziridine synthesis, copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been shown to produce N-H aziridine-2-carboxylates with high diastereo- and enantioselectivity. chemrxiv.org
| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Cu(I)/Chiral Biaryl Schiff Base | Cinnamate esters | trans | 88-98% | researchgate.net |
| Planar Chiral Rhodium Indenyl Catalyst | Unactivated terminal alkenes | Not specified | High | nih.govresearchgate.net |
| Copper Hydride Kinetic Resolution | Racemic 2H-azirines | (S,S) or (R,R) | up to 94% | chemrxiv.org |
| Chiral VAPOL/VANOL-based Polyborate Brønsted Acid | Imines and diazo compounds | cis or trans | up to 96% | nih.gov |
Enantioselective Catalytic Methods
Catalytic asymmetric reactions represent a powerful strategy for the direct synthesis of optically pure aziridines, avoiding the need for chiral pool starting materials. msu.edu These methods employ a small amount of a chiral catalyst to generate large quantities of enantioenriched product.
Transition metal-catalyzed aziridination is a predominant method for accessing chiral aziridines. nih.gov The enantioselectivity of these reactions is often controlled by a chiral ligand coordinated to the metal center. A notable example involves the use of chiral boron Lewis acids prepared from VAPOL (Vaulted Biphenanthrol) and VANOL (Vaulted Binaphthol) ligands. msu.edu These catalysts have proven effective in the asymmetric aziridination of benzhydryl imines with diazo compounds, yielding aziridines with high enantioselectivity (90–99% ee). msu.edu
Similarly, rhodium(II) paddlewheel complexes bearing chiral carboxylate ligands have been used for highly enantioselective intermolecular aziridination. acs.org Another approach utilizes planar chiral rhodium(III) indenyl catalysts for the aziridination of unactivated terminal alkenes, offering a robust method for producing a wide range of enantioenriched aziridines. nih.gov Copper-catalyzed reactions using bidentate bis-oxazolinyl (BOX) ligands and their analogs, such as 1,8-bisoxazolinylanthracene (AnBOX), have also been successfully employed in the synthesis of 3-arylaziridine-2-carboxylic acid derivatives. nih.gov
| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Boron Lewis Acid (VAPOL/VANOL) | Benzhydryl imines, Diazo compounds | trans-Aziridine-2-carboxylates | 90-99% | msu.edu |
| Rhodium(III) Indenyl Catalyst | Unactivated alkenes, Hydroxylamine | Chiral aziridines | High | nih.gov |
| Copper/BOX Ligands | Olefins, Diazoacetates | 3-Arylaziridine-2-carboxylates | >80% | nih.gov |
This table summarizes representative chiral ligand-mediated approaches for the synthesis of this compound and related derivatives.
Organocatalysis has emerged as a complementary strategy to metal-based catalysis for the asymmetric synthesis of aziridines. nih.govrsc.org These methods avoid the use of potentially toxic and expensive metals. Chiral phosphoric acids, for instance, have been shown to catalyze the reaction of N-Boc-imines with diazoacetamides, affording aziridines in excellent yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org
Another organocatalytic approach involves the use of chiral amines, such as quinidine (B1679956) derivatives. oaepublish.com These catalysts can activate substrates to participate in formal [4+2]-cycloadditions, leading to complex heterocyclic structures containing the aziridine motif with high asymmetric induction. oaepublish.com The reaction of imines with phenacyl bromides catalyzed by the tertiary amine DABCO also yields functionalized aziridines with high stereoselectivity. organic-chemistry.org
| Organocatalyst | Reactants | Key Features | Reference |
| Chiral Phosphoric Acid | N-Boc-imines, Diazoacetamides | Excellent yield, diastereoselectivity, and enantioselectivity. | organic-chemistry.org |
| Quinidine Derivatives | 2-(4H-benzo[d] nih.govoxazin-4-yl)acrylates, Unsaturated carbonyls | High asymmetric induction via formal [4+2] annulation. | oaepublish.com |
| DABCO | Imines, Phenacyl bromides | High yield and stereoselectivity. | organic-chemistry.org |
This table highlights key organocatalytic methods for the enantioselective synthesis of aziridine derivatives.
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. nih.gov In this approach, a homochiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed.
Derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid are prominent examples where the (R)- or (S)-1-phenylethyl group acts as a chiral auxiliary. nih.gov This framework combines the functions of a chiral synthon and a chiral auxiliary, effectively controlling the stereoselectivity of subsequent reactions. nih.gov For instance, the aziridination of chiral camphor (B46023) N-enoylpyrazolidinone with an N-aminophthalimide source leads to the formation of aziridine-2-hydrazides with high diastereoselectivity. nih.gov Similarly, asymmetric Gabriel-Cromwell reactions on α,β-unsaturated acyl camphor sultams can produce aziridine-2-carboxylic acid derivatives in a stereodefined manner. capes.gov.br The alkylation of aziridine-2-carboxylate esters derived from these auxiliaries often proceeds with high diastereoselectivity, allowing for the synthesis of tetrasubstituted α-amino acids. msu.edu
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |
| (R)- or (S)-1-phenylethyl group | Various transformations | High | nih.gov |
| Camphor N-enoylpyrazolidinone | Oxidative Aziridination | Good | nih.gov |
| Acyl Camphor Sultams | Gabriel-Cromwell Reaction | High | capes.gov.br |
| Benzhydryl group (on N) | Alkylation of aziridine-2-carboxylate | >99:1 | msu.edu |
This table illustrates the use of different chiral auxiliaries to achieve diastereoselective synthesis of aziridine-2-carboxylates.
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to synthetic organic chemistry aims to reduce the environmental impact of chemical processes. koreascience.kr This includes the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions.
Solvent-Free Conditions and Aqueous Media
Performing reactions in water or without any solvent offers significant environmental benefits over traditional organic solvents. nih.gov A base/additive (urea)-promoted cyclization of 1,2-vicinal haloamines to produce aziridine ketones and carboxylates has been reported to proceed efficiently under solvent-free conditions by simply grinding the components together at room temperature. nih.gov This method is notable for its simplicity and reduction of solvent waste. nih.gov
Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov The synthesis of various heterocyclic compounds, including those related to aziridine precursors, has been successfully demonstrated in aqueous media, often facilitated by catalysts that function in water. nih.govrsc.org
Recyclable Catalyst Systems (e.g., β-cyclodextrin-SO3H)
The development of recyclable catalysts is a cornerstone of green chemistry, as it minimizes waste and can reduce the cost of chemical production. koreascience.kr β-Cyclodextrin-based catalysts are particularly noteworthy. β-Cyclodextrin is a biodegradable and readily available cyclic oligosaccharide. nih.gov When functionalized with sulfonic acid groups (β-cyclodextrin-SO3H), it acts as an efficient and recyclable solid acid catalyst. researchgate.netrsc.org
This supramolecular catalyst has been employed for various organic transformations, including the synthesis of heterocyclic compounds like 2,3-dihydroquinazolin-4(1H)-ones in aqueous media. nih.govrsc.org The catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. rsc.orgrsc.org While its direct application to this compound synthesis is an area for further exploration, its proven efficacy in related acid-catalyzed cyclizations under green conditions highlights its potential. rsc.orgdntb.gov.ua Other recyclable solid acid catalysts like Envirocat EPZ10 and Montmorillonite K-10 have also been used for aziridination reactions, demonstrating the broader trend towards heterogeneous, reusable catalytic systems. organic-chemistry.orgkoreascience.kr
| Catalyst | Reaction Type | Key Green Features | Reusability | Reference |
| β-cyclodextrin-SO3H | Acid-catalyzed cyclizations/condensations | Aqueous media, biodegradable | Reusable for at least 3-4 runs | rsc.orgrsc.org |
| Urea (as promoter) | Cyclization of haloamines | Solvent-free (grinding) | Not applicable (promoter) | nih.gov |
| Envirocat EPZ10 | Biginelli reaction (related heterocycle synthesis) | Solid acid catalyst, easily recovered | Reusable after activation | koreascience.kr |
| Montmorillonite K-10 | Aziridination | Solid acid catalyst, mild conditions | Yes | organic-chemistry.org |
This table summarizes green chemistry approaches, focusing on recyclable catalysts and alternative reaction media relevant to aziridine synthesis.
Preparation of Functionalized this compound Derivatives
The this compound scaffold is a valuable building block in organic synthesis due to the inherent reactivity of the strained three-membered ring. nih.gov Functionalization of this core structure at the nitrogen atom, the C3 position of the ring, or the ester group opens up a vast chemical space, enabling the synthesis of a diverse array of complex molecules, including unnatural amino acids, alkaloids, and pharmacologically active compounds. nih.govnih.gov Methodologies for introducing this functional diversity often focus on stereocontrolled transformations to access enantiomerically pure products.
Functionalization at the Aziridine Nitrogen
The nitrogen atom of the aziridine ring is a key site for introducing structural diversity. The substituent on the nitrogen not only influences the steric and electronic properties of the molecule but can also act as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. nih.gov
N-Activation and Substitution
The nitrogen of aziridine-2-carboxylates can be activated by electron-withdrawing groups like tosyl (Ts) or nosyl (Ns), which facilitates certain reactions. For instance, N-Ts-3-arylaziridinecarboxylates can be synthesized in high yields (83-97%) by reacting alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile. clockss.org
A significant strategy involves the use of a chiral auxiliary on the nitrogen, such as the (R)- or (S)-1-phenylethyl group. nih.gov This approach allows for the asymmetric synthesis of various biologically relevant compounds. The (1-phenylethyl)aziridine framework serves as a "chiron," a chiral synthon combined with a chiral auxiliary, providing a powerful tool for creating molecules with defined stereochemistry. nih.gov
Functionalization at the Aziridine Ring Carbon (C3-Position)
Introducing substituents at the C3 position of the aziridine ring is a common strategy for elaborating the molecular framework.
Synthesis via 2H-Azirines
One powerful method for creating C3-functionalized aziridines involves the use of 2H-azirine-2-carboxylate intermediates. These high-energy compounds can act as potent dienophiles in Diels-Alder reactions or as electrophiles for nucleophilic additions. nih.govresearchgate.net
For example, ethyl 3-aryl-2H-azirine-2-carboxylates react with various dienes, such as furan, 2,5-dimethylfuran, and 1,3-diphenylisobenzofuran, to produce highly functionalized, polycyclic 3-arylaziridine-2-carboxylates. nih.gov Furthermore, nucleophiles like thiols, heteroaromatic nitrogen compounds, and Grignard reagents can add to the C=N double bond of 2H-azirines to yield a variety of functionalized aziridines. researchgate.net
The following table summarizes the synthesis of functionalized aziridines via nucleophilic addition to an activated 2H-azirine.
Table 1: Synthesis of Functionalized Aziridines from Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate
| Nucleophile | Product | Yield (%) |
|---|---|---|
| 4-Chlorothiophenol | Ethyl 3-(4-chlorophenyl)thio-3-(2-pyridyl)aziridine-2-carboxylate | 75 |
| Pyrazole | Ethyl 3-(pyrazol-1-yl)-3-(2-pyridyl)aziridine-2-carboxylate | 82 |
| Imidazole | Ethyl 3-(imidazol-1-yl)-3-(2-pyridyl)aziridine-2-carboxylate | 88 |
| Phenylmagnesium bromide | Ethyl 3-phenyl-3-(2-pyridyl)aziridine-2-carboxylate | 60 |
Data sourced from Alves et al. researchgate.net
Modification of the Carboxylate Group
The ethyl ester functionality at the C2 position provides a versatile handle for further transformations, leading to other important classes of compounds.
Conversion to Amides, Alcohols, and Ketones
The ester can be converted into a Weinreb amide, which is a key intermediate for synthesizing aziridinyl ketones. For example, N-(1-phenylethyl)aziridine-2-carboxylate esters can be transformed into the corresponding Weinreb amide. Subsequent arylation with a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, affords the desired aziridine ketone. nih.gov This ketone can then be stereoselectively reduced to an aziridine alcohol using reagents like sodium borohydride (B1222165) with zinc chloride. nih.gov The reduction of the ester group directly to an alcohol, to furnish hydroxymethylaziridines, can be achieved using reducing agents like lithium aluminum hydride. These functional group interconversions are crucial steps in the synthesis of drugs like (R,R)-formoterol and (R)-tamsulosin. nih.gov
The table below details the multi-step synthesis of an aziridine alcohol from an ethyl ester derivative, highlighting the modification of the carboxylate group.
Table 2: Multi-step Synthesis from an N-Protected this compound
| Starting Material | Reagent(s) | Intermediate/Product | Yield (%) |
|---|---|---|---|
| Ethyl (2R,1'R)-1-(1-phenylethyl)aziridine-2-carboxylate | 1. MeONHMe, iPrMgCl 2. 4-MeOC₆H₄MgBr | (2R,1'R)-1-(1-Phenylethyl)-2-(4-methoxybenzoyl)aziridine (Aziridine Ketone) | Not specified |
| (2R,1'R)-1-(1-Phenylethyl)-2-(4-methoxybenzoyl)aziridine | NaBH₄, ZnCl₂ | (1S)-1-(4-Methoxyphenyl)-1-[(2R,1'R)-1-(1-phenylethyl)aziridin-2-yl]methanol (Aziridine Alcohol) | Not specified |
Data sourced from D'hooghe et al. nih.gov
These methodologies demonstrate the versatility of this compound as a starting material. By strategically functionalizing the nitrogen, the C3-carbon, or the ester group, chemists can access a wide range of complex and stereochemically defined molecules for various applications in science and medicine.
Elucidation of Reactivity and Mechanistic Pathways of Ethyl Aziridine 2 Carboxylate
Nucleophilic Ring-Opening Reactions
The high strain energy of the aziridine (B145994) ring makes it an electrophilic substrate, prone to attack by nucleophiles. The reactivity towards nucleophiles is substantially enhanced when an electron-withdrawing group (EWG) is attached to the aziridine nitrogen. clockss.org These activating groups, such as tosyl (Ts), tert-butyloxycarbonyl (Boc), or benzyloxycarbonyl (Cbz), stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group, thereby facilitating the ring-opening process. nih.govclockss.org In the absence of such activation, stronger nucleophiles or acid catalysis are generally required to induce ring cleavage. nih.govresearchgate.net
The reaction of ethyl aziridine-2-carboxylate (B8329488) derivatives with a range of nucleophiles, including halides, thiols, and carbon nucleophiles like Wittig reagents, has been explored. nih.gov For instance, the reaction with thiols typically proceeds under basic conditions to yield β-amino sulfides.
The outcome of nucleophilic ring-opening of 2-substituted aziridines is critically dependent on the regioselectivity of the nucleophilic attack, which can occur at either the C2 or C3 position. For aziridine-2-carboxylates, this selectivity is governed by a combination of steric and electronic factors, largely influenced by the nature of the N-substituent and the incoming nucleophile.
Generally, for N-activated aziridine-2-carboxylates, heteroatom nucleophiles tend to attack the less sterically hindered C3 position (β-carbon), leading to the formation of α-amino acid derivatives. clockss.org This pathway is considered the "normal" regiochemical outcome. However, this selectivity can be inverted. In reactions with certain nucleophiles, such as fluoride (B91410) ([¹⁸F]⁻), on Boc- and Cbz-activated methyl aziridine-2-carboxylate, nucleophilic attack occurs exclusively at the more substituted C2 carbon (α-carbon). nih.gov This "abnormal" regioselectivity is attributed primarily to electronic effects imparted by the carboxylate substituent, as the small ionic radius of the fluoride ion is assumed to minimize steric hindrance effects. nih.gov
Carbon nucleophiles often exhibit less regioselectivity compared to heteroatom nucleophiles. clockss.org Hydrolysis of the ester to the corresponding carboxylic acid has been shown to improve regioselectivity for C3 attack by some carbon nucleophiles. clockss.org The stereochemical course of the ring-opening is typically stereospecific, proceeding via an S_N2-type mechanism. This results in an inversion of configuration at the carbon atom undergoing nucleophilic attack. iitk.ac.in
The principles of kinetic and thermodynamic control can dictate the product distribution in chemical reactions where competing pathways exist. libretexts.org In such scenarios, the kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable one (lower Gibbs free energy). libretexts.org Reaction conditions, particularly temperature, play a crucial role in determining the outcome. libretexts.org Lower temperatures typically favor the kinetic product, as the system has insufficient energy to overcome the higher activation barrier to the thermodynamic product, and the initial product formation is effectively irreversible. libretexts.org Conversely, higher temperatures provide enough energy to overcome both barriers, allowing the reaction to reach equilibrium and favoring the formation of the more stable thermodynamic product. libretexts.org
In the context of related heterocyclic chemistry, it has been observed that four-membered azetidines can be formed via thermal isomerization from the corresponding three-membered aziridines. This suggests that the aziridines are the kinetically favored cyclization products, while the less-strained azetidines represent the thermodynamically more stable products. researchgate.net While specific studies exhaustively detailing kinetic versus thermodynamic control for the nucleophilic ring-opening of this compound are not prevalent, the general principles apply. It is plausible that in reactions yielding a mixture of regioisomers (C2 vs. C3 attack), the product ratio could be influenced by temperature. One regioisomer may be formed faster (kinetic control), while the other may be more stable (thermodynamic control). If the ring-opening process is reversible under certain conditions, a shift in the product ratio towards the more stable isomer would be expected at elevated temperatures.
Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the intricate mechanistic details of aziridine ring-opening reactions. mdpi.com These investigations provide insights into the structure and energetics of transition states, helping to rationalize observed regioselectivity and stereoselectivity.
For palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates, DFT calculations have shown that the oxidative addition of the aziridine to the metal center proceeds in an S_N2 manner, which accounts for the observed stereoinversion. mdpi.com Energy decomposition analysis of key transition states has revealed that the electronic and steric nature of ligands on the metal catalyst plays a crucial role in determining the selectivity of the reaction. mdpi.com For instance, a strong σ-donating ligand can facilitate the smooth oxidative addition step. mdpi.com
In Lewis acid-catalyzed reactions, computational modeling supports a transition state where the Lewis acid coordinates to the aziridine nitrogen, activating the ring for nucleophilic attack. nih.gov For the ring-opening of 2-(3-hydroxy and 3-keto alkyl)aziridines derived from aziridine-2-carboxylate, a plausible transition state involves the formation of an aziridinium (B1262131) ion, which is then attacked by the nucleophile at the less-hindered C3 position. frontiersin.org Semi-empirical calculations have also been used to suggest that chiral auxiliaries can influence regiochemistry by stabilizing the incipient positive charge at a specific carbon in the transition state through conformational preferences. clockss.org
Electrophilic and Acid-Catalyzed Ring-Opening Reactions
In the presence of electrophiles, particularly Brønsted or Lewis acids, the aziridine nitrogen is protonated or coordinated, respectively, forming a highly reactive aziridinium ion intermediate. frontiersin.orgresearchgate.net This activation dramatically increases the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. The subsequent ring-opening is a nucleophilic substitution reaction on the activated aziridinium ion.
The regioselectivity of this acid-catalyzed opening is governed by the ability of the substituents to stabilize the positive charge in the transition state. The attack generally occurs at the carbon atom that can best support a partial positive charge, which is often the more substituted carbon. However, the outcome remains a delicate balance between electronic stabilization and steric hindrance, and it is also dependent on the nature of the nucleophile. frontiersin.orgrsc.org
Under strongly acidic conditions or upon prolonged heating, this compound and its derivatives can undergo decomposition. nih.govru.nl While detailed mechanisms for the ethyl ester are not extensively documented, the decomposition of the parent aziridine-2-carboxylic acid has been noted to be rapid. ru.nl The instability of N-acyl aziridines at elevated temperatures has also been observed. nih.gov
The decomposition pathway likely begins with protonation of the aziridine nitrogen to form an aziridinium ion. This is followed by ring-opening initiated by a nucleophile present in the medium (e.g., water, a conjugate base). For an ester, the acidic conditions can also catalyze hydrolysis of the ethyl ester group to the corresponding carboxylic acid, which may itself be unstable. ru.nl The specific decomposition products would depend on the exact reaction conditions, including temperature, acid concentration, and the presence of other nucleophiles. For example, deamination of an aziridine-2-carboxylic ester with sodium nitrite (B80452) in acetic acid has been shown to produce an α,β-unsaturated ester. ru.nl
Lewis acids are effective catalysts for promoting the ring-opening of aziridine-2-carboxylates. They function by coordinating to a Lewis basic site on the substrate, typically the aziridine nitrogen, which enhances the ring's electrophilicity. iitk.ac.in This activation facilitates nucleophilic attack, often allowing reactions to proceed under milder conditions or with nucleophiles that would otherwise be unreactive.
The choice of Lewis acid can significantly influence the reaction's outcome, including its rate and selectivity. For example, Lewis acids such as scandium perchlorate (B79767) [Sc(ClO₄)₃] have been used to facilitate the regioselective addition of indoles to activated aziridine-2-carboxylates. clockss.org Boron trifluoride etherate (BF₃·OEt₂) is another commonly employed Lewis acid that effectively catalyzes the S_N2-type ring-opening of N-tosylaziridines with various nucleophiles, including alcohols, leading to nonracemic amino ether products with high regioselectivity. iitk.ac.innih.gov The proposed mechanism involves coordination of the Lewis acid to the aziridine nitrogen, generating a highly reactive species that undergoes nucleophilic attack with inversion of configuration. iitk.ac.in
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
This compound and its derivatives can participate in cycloaddition reactions, most notably as precursors to azomethine ylides for [3+2] cycloadditions. The thermal or photochemical ring-opening of an aziridine can generate an azomethine ylide, which is a 1,3-dipole. This ylide can then react with a dipolarophile, such as an alkene or alkyne, to form a five-membered heterocyclic ring. youtube.com
The stereochemistry of the starting aziridine influences the geometry of the resulting azomethine ylide and, consequently, the stereochemistry of the cycloadduct. For instance, the conrotatory ring opening of a cis-aziridine under thermal conditions leads to a specific ylide isomer. youtube.com
2H-Azirines, which can be synthesized from the corresponding aziridine-2-carboxylates, also undergo Diels-Alder type cycloaddition reactions with dienes. For example, ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate reacts with dienes. researchgate.net Similarly, enantiomerically enriched 2H-azirine-3-phosphonates react with dienes like 2,3-dimethylbutadiene to afford bicyclic aziridines as single stereoisomers. researchgate.net These reactions showcase the utility of azirine derivatives of this compound in constructing complex polycyclic systems.
Furthermore, cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines, while not directly involving this compound, illustrate a pathway to C,N-diheteroarylcarbamidines through a formal [3+2] cycloaddition followed by a Cornforth-type rearrangement. nih.gov
Transformations Involving the Ester Functionality
The ester group of this compound provides a handle for various chemical transformations, allowing for the synthesis of a wide range of derivatives. These transformations are crucial for elaborating the molecular framework and introducing further functionality.
One of the most common reactions is the hydrolysis of the ester to the corresponding carboxylic acid. This is often a necessary step to prevent the ester from interfering with subsequent reactions, such as nucleophilic attack on the aziridine ring. clockss.org For example, hydrolysis of the ester to the acid can lead to regioselective attack of carbon nucleophiles at the β-carbon of the aziridine. clockss.org
The ester can also be converted into other functional groups. For instance, reduction of the ester functionality using reducing agents like lithium aluminum hydride (LiAlH₄) or a milder mixture of sodium borohydride (B1222165) and lithium chloride affords the corresponding (2R)- and (2S)-hydroxymethylaziridines (aziridine alcohols). nih.gov
Furthermore, transesterification of aziridine-2-carboxylate derivatives can be achieved. For example, menthol (B31143) ester derivatives can be transesterified with other alcohols under basic conditions to yield different alkyl esters of the aziridine.
The ester group can also be transformed into an amide . For example, N-(1-phenylethyl)aziridine-2-carboxylate esters can be converted to the corresponding Weinreb amide, which can then undergo further reactions such as arylation. nih.gov
These transformations of the ester group significantly expand the synthetic utility of this compound, enabling its use as a versatile chiral building block.
Reactions at the Aziridine Nitrogen Atom
The nitrogen atom of the aziridine ring in this compound is a key site for functionalization, influencing the reactivity of the ring and allowing for the introduction of a variety of substituents.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the aziridine nitrogen allows for N-alkylation and N-acylation reactions. These reactions are important for several reasons. Firstly, introducing an electron-withdrawing group on the nitrogen, such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group, activates the aziridine ring towards nucleophilic ring-opening. clockss.org This increased reactivity is attributed to the enhanced electrophilicity of the ring carbons.
N-acylation can be achieved using acyl chlorides or anhydrides. For example, N-benzoyl aziridines have been synthesized through oxidative cyclization of aminoalkylation adducts. nih.gov Similarly, N-tosyl derivatives are readily prepared by reacting the NH-aziridine with p-toluenesulfonyl chloride in the presence of a base.
N-Substituted Ethyl Aziridine-2-carboxylates
The synthesis and reactions of N-substituted ethyl aziridine-2-carboxylates have been extensively studied. The nature of the N-substituent plays a crucial role in the stereochemical outcome of reactions and the synthetic applications of these compounds.
For instance, N-(1-phenylethyl)aziridine-2-carboxylates have been used as chiral auxiliaries in the synthesis of biologically active compounds. nih.gov The chiral N-substituent helps to control the stereochemistry of reactions at the C2 position and during ring-opening. nih.gov
The synthesis of N-substituted aziridine-2-carboxylates can be achieved through various methods, including the cyclization of β-amino alcohols or the Michael addition of an amine to an α-halo-α,β-unsaturated ester followed by cyclization. ru.nl The choice of the synthetic route often depends on the desired N-substituent and the required stereochemistry.
The reactivity of N-substituted aziridines is highly dependent on the electronic nature of the substituent. Electron-withdrawing groups, as mentioned earlier, activate the ring for nucleophilic attack. clockss.org Conversely, electron-donating groups may decrease the reactivity of the ring towards nucleophiles.
Synthetic Utility of Ethyl Aziridine 2 Carboxylate As a Chemical Intermediate
Construction of Substituted α-Amino Acids and Derivatives
The regioselective ring-opening of the aziridine (B145994) ring at the C-3 position by nucleophiles is a cornerstone strategy for the synthesis of α-amino acids. When ethyl aziridine-2-carboxylate (B8329488) derivatives are activated with an electron-withdrawing group on the nitrogen atom (e.g., a tosyl group), they become primed for nucleophilic attack. Carbon nucleophiles, particularly organocuprates, have proven effective for this transformation.
Research has demonstrated that reacting N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates leads to the regioselective formation of α-amino acids in good yields. The reaction proceeds via an SN2 mechanism, where the cuprate (B13416276) attacks the less sterically hindered C-3 carbon, causing the C-N bond to break and establishing a new carbon-carbon bond. This approach allows for the introduction of a wide variety of alkyl and aryl substituents at the α-position. nih.gov
However, the regioselectivity can be influenced by the substitution pattern of the aziridine itself. For more hindered aziridines, the reaction with cuprates can become less regioselective, sometimes yielding β-amino acid derivatives as the major products. Despite this, the use of specific nucleophiles like lithium trimethylsilylacetylide has been shown to favor the formation of the α-amino acid product even with hindered aziridines.
| Entry | Organocuprate Reagent | α-Amino Acid Product Yield (C-3 Attack) | β-Amino Acid Product Yield (C-2 Attack) |
|---|---|---|---|
| 1 | BunMgCl (3 equiv.) | 47% | 28% |
| 2 | PriMgCl (5 equiv.) | 40% | - |
| 3 | EtMgCl (5 equiv.) | 32% | 20% |
| 4 | Me2Cu(CN)Li2 (5 equiv.) | 17% | 48% |
Synthesis of β-Amino Acid Scaffolds
In contrast to α-amino acid synthesis, the formation of β-amino acid scaffolds requires the ring-opening of the aziridine at the C-2 position. A powerful method to achieve this regioselectivity is the reductive ring-opening of aziridine-2-carboxylates. Samarium diiodide (SmI₂) has emerged as a key reagent for this transformation, promoting the cleavage of the C-N bond to afford β-amino esters. nih.govnih.gov
The success and selectivity of this reaction are highly dependent on the nature of the substituent on the aziridine nitrogen. An activating group is necessary to achieve selective C-N bond cleavage over competing C-C bond cleavage. nih.gov N-Tosyl protected aziridines, for instance, show excellent selectivity for the desired β-amino ester product, irrespective of the stereochemistry (cis or trans) or the nature of the C-3 substituent (aryl or alkyl). nih.gov The 2-(trimethylsilyl)ethyl sulfonyl (SES) group is another effective activating group that offers the advantage of easier removal under milder conditions compared to the tosyl group. nih.gov
This methodology has been successfully applied to the synthesis of valuable β-amino acids. For example, the same aziridine precursor can be used to generate both L-DOPA (an α-amino acid) and (R)-β³-DOPA (a β-amino acid) by choosing different ring-opening strategies. nih.gov The synthesis of (+)-Isoserine, another β-amino acid, has also been accomplished in three steps from an N-(1-phenylethyl)aziridine-2-carboxylate ester. ijrpc.com
| N-Activating Group | C-3 Substituent | Isomer | Product Ratio (β-amino ester : glycine (B1666218) deriv.) |
|---|---|---|---|
| Tosyl | Phenyl | cis | >99:1 |
| Tosyl | Phenyl | trans | >99:1 |
| Tosyl | n-Hexyl | cis | >99:1 |
| SES | Phenyl | cis | 23:1 |
Incorporation into Nitrogen-Containing Heterocycles (e.g., Oxazolines, Pyrroles)
Ethyl aziridine-2-carboxylate is an excellent precursor for the synthesis of other nitrogen-containing heterocycles through rearrangement and cycloaddition reactions.
Oxazolines: Oxazoline (B21484) derivatives can be synthesized efficiently from 2-arylaziridines through an electrophilic ring-expansion reaction. ru.nlnih.gov This transformation is often achieved by reacting the aziridine with an alkoxycarbonylketene, generated in situ from an alkyl 2-diazo-3-oxoalkanoate under microwave heating. ru.nlnih.govmdpi.com The reaction proceeds without the need for catalysts or activators. nih.gov The proposed mechanism involves the nucleophilic attack of the aziridine on the ketene, leading to a zwitterionic intermediate. Subsequent opening of the aziridinium (B1262131) ring and intramolecular cyclization yields the five-membered oxazoline ring. ru.nl
Pyrroles: The synthesis of substituted pyrroles can be achieved via a [3+2] cycloaddition reaction. Aziridines, upon thermal or photochemical ring-opening, can form azomethine ylides. These ylides are classic 1,3-dipoles that readily react with dipolarophiles, such as activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). ijrpc.comnih.gov This cycloaddition provides direct access to highly substituted pyrrolidine (B122466) or dihydropyrrolidine rings, which can then be aromatized to the corresponding pyrroles. ijrpc.com Recent advancements have shown this process can be driven by visible light photocatalysis, leading to densely functionalized pyrroles in a single step with high efficiency. ijrpc.com
| Diazo Compound | Aziridine | Product | Yield |
|---|---|---|---|
| Ethyl 2-diazo-3-oxobutanoate | 1-Benzyl-2-(naphthalen-1-yl)aziridine | Ethyl 2-(1-benzyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)acetate | 85% |
| Ethyl 2-diazo-3-oxohept-6-enoate | 1-Benzyl-2-(naphthalen-1-yl)aziridine | Ethyl 2-(1-benzyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)pent-4-enoate | 94% |
| 2-Diazo-N,N-dimethyl-3-oxobutanamide | 1-Benzyl-2-(naphthalen-1-yl)aziridine | 2-(1-Benzyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)-N,N-dimethylacetamide | 70% |
| Diethyl 1-diazo-2-oxopropylphosphonate | 1-Benzyl-2-(naphthalen-1-yl)aziridine | Diethyl (1-(1-benzyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)ethyl)phosphonate | 92% |
Role in the Assembly of Complex Organic Structures
The synthetic versatility of this compound derivatives makes them valuable chirons (chiral synthons) in the assembly of complex and biologically active organic molecules. The defined stereochemistry of the aziridine ring can be transferred into the final product, enabling asymmetric synthesis. ijrpc.com
This strategy has been employed in the formal synthesis of several therapeutic drugs. For example, derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid serve as key intermediates in synthetic routes toward (R,R)-formoterol, a long-acting β₂ agonist used to treat asthma, and (R)-tamsulosin, an α₁ adrenergic receptor antagonist for treating benign prostatic hyperplasia. ijrpc.com
Furthermore, these aziridine chirons are instrumental in the synthesis of natural products. An efficient synthesis of the alkaloid (-)-cathinone, a central nervous system stimulant, begins with an aldehyde derived from an N-(1-phenylethyl)aziridine-2-carboxylate. ijrpc.com The synthesis involves the addition of a Grignard reagent to the aldehyde, followed by a series of transformations including the reductive opening of the aziridine ring. ijrpc.com
Stereoselective Introduction of Nitrogen Functionality
A key advantage of using this compound as a synthetic intermediate is the ability to introduce nitrogen functionality with a high degree of stereocontrol. The C-2 carbon of the aziridine is a stereogenic center, and its configuration can be preserved or predictably altered during subsequent chemical transformations.
Several strategies exist to obtain enantiomerically pure aziridines. One approach relies on using a chiral auxiliary, such as the (R)- or (S)-1-phenylethyl group on the nitrogen atom. ijrpc.com This auxiliary directs the stereochemical outcome of reactions before being removed in a later step.
Asymmetric catalysis provides another powerful route. For instance, the reaction of imines with ethyl diazoacetate can be catalyzed by chiral boron complexes (BOROX catalysts) to produce aziridines with high diastereo- and enantioselectivity. nih.gov Alternatively, chiral guanidinium (B1211019) salts can be used to catalyze the aziridination of aldehydes, yielding trans-N-Bn-3-arylaziridine-2-carboxylates with high enantiomeric excess.
A more recent development is the reductive kinetic resolution of racemic 2H-azirine-2-carboxylates using a copper hydride catalyst. This method allows for the preparation of N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). These stereoselective methods underscore the importance of aziridine-2-carboxylates for introducing nitrogen atoms with precise spatial orientation into target molecules.
Stereochemical Control and Conformational Analysis in Ethyl Aziridine 2 Carboxylate Chemistry
Diastereoselectivity in Synthetic Transformations
Diastereoselectivity, the preferential formation of one diastereomer over another, is a cornerstone of synthesizing substituted aziridine-2-carboxylates. The relative orientation of substituents at the C2 and C3 positions (cis or trans) significantly influences the molecule's properties and subsequent reactivity.
One of the key transformations where diastereoselectivity is crucial is the alkylation of enolates derived from aziridine-2-carboxylate (B8329488) esters. For instance, the alkylation of N-benzhydryl aziridine-2-carboxylate esters has been shown to proceed with a high degree of diastereoselectivity. Treatment with lithium diisopropylamide (LDA) followed by an electrophile, such as methyl iodide, yields the alkylated product as a single diastereomer. This high selectivity is attributed to the enolate geometry and the steric hindrance imposed by the bulky N-benzhydryl group, which directs the approach of the electrophile.
Similarly, in the copper-catalyzed kinetic resolution of 2H-azirines, the resulting N-H aziridine-2-carboxylates are formed with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). chemrxiv.orgchemrxiv.org The catalyst system effectively controls the facial selectivity of the hydride addition to the azirine ring.
Aza-Darzens reactions, which involve the reaction of an imine with an α-haloester enolate, also provide a pathway to aziridine-2-carboxylates where diastereoselectivity can be controlled. Certain methodologies, such as Sweeney's aza-Darzen type aziridination, demonstrate excellent stereocontrol, yielding products with greater than 95% diastereomeric excess. nih.gov The choice of catalyst, such as a Brønsted acid, can also influence the outcome, with some systems favoring the formation of cis-aziridines. nih.gov
Table 1: Diastereoselective Alkylation of N-Benzhydryl Aziridine-2-carboxylate This interactive table summarizes the results of the diastereoselective alkylation of an N-benzhydryl protected ethyl aziridine-2-carboxylate precursor with various electrophiles.
| Electrophile (E) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Methyl iodide | 2-Methyl derivative | 82 | >99:1 |
| Ethyl iodide | 2-Ethyl derivative | 71 | >99:1 |
| Benzyl (B1604629) bromide | 2-Benzyl derivative | 75 | >99:1 |
| Acetaldehyde | 2-(1-Hydroxyethyl) derivative | 85 | >99:1 (at aziridine (B145994) center) |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl) derivative | 91 | >99:1 (at aziridine center) |
Enantioselectivity in Reactions and Product Formation
Achieving high enantioselectivity is paramount for the use of this compound derivatives as chiral building blocks in the synthesis of pharmaceuticals and other biologically active compounds. chemrxiv.org Catalytic asymmetric methods have been developed to produce specific enantiomers of these valuable intermediates.
A prominent example is the catalytic asymmetric aziridination (AZ reaction) between imines and diazo compounds like ethyl diazoacetate. nih.gov The use of chiral catalysts, such as those derived from boron (VAPOL/VANOL-based polyborate Brønsted acids) or chiral phosphoric acids, can induce high levels of enantioselectivity. nih.gov For example, reactions catalyzed by specific chiral phosphoric acids have been reported to produce trans-aziridine amides with enantiomeric excesses (ee) ranging from 88% to 98%. nih.gov
Another powerful strategy is the kinetic resolution of racemic starting materials. The copper-hydride catalyzed kinetic resolution of racemic 2H-azirine-2-carboxylates is a highly effective method for preparing enantioenriched N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org In this process, one enantiomer of the starting material reacts faster with the chiral catalyst-reagent complex, leaving the unreacted starting material and the product enriched in opposite enantiomers. This method has successfully produced a variety of 3-aryl-N-H-aziridine-2-carboxylates with excellent diastereoselectivity and high enantioselectivity, reaching up to 94% ee. chemrxiv.orgchemrxiv.org The choice of the ester group, including ethyl, methyl, and benzyl, is well-tolerated in this transformation. chemrxiv.org
Table 2: Enantioselective Copper-Hydride Catalyzed Kinetic Resolution of 3-Aryl-2H-azirine-2-carboxylates chemrxiv.orgThis interactive table displays the enantiomeric excess (ee) achieved for various cis-N-H-aziridine-2-carboxylate products through kinetic resolution.
| 3-Aryl Substituent | Ester Group | Yield (%) | Enantiomeric Excess (% ee) |
| Phenyl | Ethyl | 48 | 88 |
| 4-Fluorophenyl | Ethyl | 45 | 86 |
| 4-Chlorophenyl | Ethyl | 49 | 88 |
| 4-Bromophenyl | Ethyl | 51 | 89 |
| Naphthyl | Ethyl | 45 | 94 |
| Thiophenyl | Ethyl | 48 | 81 |
| Phenyl | Methyl | 51 | 89 |
| Phenyl | Benzyl | 45 | 84 |
Conformational Studies of the Aziridine Ring System
The conformation of the aziridine ring is a critical factor influencing its stability and reactivity. The inherent strain of the three-membered ring is significant, with a calculated total ring strain energy of approximately 26-27 kcal/mol. clockss.org This strain energy is a driving force for ring-opening reactions.
The stability of the ring's conformation is heavily dependent on the nature of the substituent on the nitrogen atom. clockss.org Aziridines are broadly classified into two groups based on this:
"Non-activated" aziridines: These possess an N-alkyl or N-H group. Their ring conformation is generally more stable, and the nitrogen atom has a high barrier to inversion. This high inversion barrier is advantageous as it prevents epimerization at the nitrogen center, preserving stereochemical integrity during reactions. nih.gov
"Activated" aziridines: These have an electron-withdrawing group (e.g., tosyl, acyl) on the nitrogen. This activation makes the ring less stable and more susceptible to nucleophilic attack. clockss.org
For aziridine ring closure reactions, such as those starting from 1,2-amino alcohols, the reaction is typically stereospecific and requires the reacting groups (the amine and the leaving group) to adopt a trans-coplanar arrangement for the intramolecular nucleophilic displacement to occur efficiently. clockss.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for conformational analysis. The coupling constants between the protons on the aziridine ring provide valuable information about their dihedral angle and thus the cis or trans relationship. For ethyl 3-phenylaziridine-2-carboxylate, distinct coupling constants have been observed: approximately 6.3 Hz for the cis isomer and 1.8 Hz for the trans isomer, allowing for unambiguous stereochemical assignment.
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is a crucial process for separating racemic mixtures of aziridine-2-carboxylates or their precursors into pure enantiomers. This is essential when asymmetric synthesis is not feasible or does not provide sufficient enantiopurity.
Kinetic Resolution: This is one of the most powerful methods for obtaining enantioenriched aziridines. As detailed in section 5.2, the copper-hydride catalyzed reduction of racemic 2H-azirines is a prime example of a kinetic resolution, affording highly enantioenriched cis-N-H-aziridine-2-carboxylates. chemrxiv.org Similarly, kinetic resolution of racemic N-tosylaziridines can be achieved through asymmetric ring-opening reactions. Using a chiral Lewis acid catalyst, one enantiomer of the aziridine can be selectively opened by a nucleophile, leaving the other enantiomer of the starting aziridine unreacted and in high enantiomeric excess.
Chiral Auxiliaries: Another classical and effective method involves the use of a chiral auxiliary. A racemic carboxylic acid precursor to the desired aziridine can be esterified with a chiral alcohol, such as L-menthol. This reaction creates a mixture of diastereomeric esters. Because diastereomers have different physical properties, they can be separated using standard techniques like column chromatography. Once separated, the chiral auxiliary is cleaved from each diastereomer to yield the two separate enantiomers of the original carboxylic acid, which can then be converted into the desired enantiopure aziridine.
Catalytic Strategies in the Synthesis and Transformations of Ethyl Aziridine 2 Carboxylate
Metal-Catalyzed Processes
Transition metals are extensively utilized to mediate the synthesis and transformations of ethyl aziridine-2-carboxylate (B8329488), offering efficient and selective pathways.
Transition Metal Complexes in Aziridination
The most prevalent metal-catalyzed route to ethyl aziridine-2-carboxylate and its derivatives is the reaction of imines with ethyl diazoacetate. A variety of transition metal complexes have been demonstrated to effectively catalyze this transformation, influencing both the yield and the stereochemical outcome.
Copper(I) and copper(II) complexes are widely employed catalysts for this reaction. researchgate.netnih.gov For instance, copper(I) salts in combination with chiral ligands such as BINAP and bisoxazolines can facilitate asymmetric aziridination, affording chiral aziridines. researchgate.net Rhodium(II) carboxylate catalysts, such as Rh₂(OAc)₄, are also highly effective for the decomposition of ethyl diazoacetate and subsequent addition to imines. nih.gov
Iridium complexes have emerged as powerful catalysts for the three-component coupling of aldehydes, amines, and ethyl diazoacetate to furnish substituted ethyl aziridine-2-carboxylates with high stereoselectivity. researchgate.net Other metal salts, including those of tin(IV), bismuth(III), and scandium(III), have also been shown to catalyze the reaction of imines with ethyl diazoacetate to produce aziridine (B145994) carboxylates with excellent cis-diastereoselectivity. researchgate.net Even simple Lewis acids like lithium perchlorate (B79767) have been found to promote this reaction. researchgate.net
Table 1: Selected Metal-Catalyzed Syntheses of this compound Derivatives
| Catalyst | Reactants | Product | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ | n-Butyraldehyde, tert-butylamine, ethyl diazoacetate | 1-tert-Butyl-2-ethoxycarbonyl-3-propylaziridine | 85 | 96:4 | researchgate.net |
| Bi(OTf)₃ | Various aldimines, ethyl diazoacetate | Aryl aziridine carboxylates | High | Excellent cis | researchgate.net |
| Sc(OTf)₃ | Various aldimines, ethyl diazoacetate | Aryl aziridine carboxylates | High | Excellent cis | researchgate.net |
| LiClO₄ | Various aldimines, ethyl diazoacetate | cis-Aziridine carboxylates | High | High | researchgate.net |
Role of Metals in Ring-Opening Reactions
The inherent ring strain of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions that provide access to valuable α- and β-amino acid derivatives. clockss.org Transition metals play a crucial role in catalyzing these transformations, often controlling the regioselectivity of the nucleophilic attack.
The presence of an activating group on the aziridine nitrogen is often necessary to achieve selective C-N bond cleavage. acs.org For instance, the reductive ring-opening of 3-substituted N-activated aziridine-2-carboxylates with samarium diiodide can be controlled to yield β-amino esters. acs.org In the absence of an activating group, C-C bond cleavage can become a competing pathway. acs.org
Palladium catalysts have been successfully employed for the regioselective and enantiospecific ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids, providing a route to enantiomerically enriched β²-aryl amino acids. mdpi.com Organocuprate reagents, often in the presence of a Lewis acid, are also effective for the ring-opening of aziridine-2-carboxylate esters, yielding various amino acid derivatives. The regioselectivity of this reaction can be influenced by the nature of the N-substituent and the reaction conditions. Furthermore, the ring-opening of activated aziridine-2-carboxylates with [¹⁸F]fluoride has been shown to proceed with high regioselectivity, offering a method for the synthesis of radiolabeled amino acids. nih.gov
Table 2: Metal-Catalyzed Ring-Opening Reactions of this compound Derivatives
| Catalyst/Reagent | Aziridine Substrate | Nucleophile | Product | Regioselectivity | Reference |
|---|---|---|---|---|---|
| SmI₂/DMEA | N-Fmoc-cis-3-phenylaziridine-2-carboxylate | - | β-Amino ester | C-N cleavage | acs.org |
| Pd(0) | N-activated aziridine-2-carboxylates | Arylboronic acids | β²-Aryl amino acids | High | mdpi.com |
| Bu₂Cu(CN)Li₂/BF₃·Et₂O | N-tosyl-aziridine-2-carboxylate | Butyl group | C-3 ring-opened product | Improved C-3 selectivity | |
| K[¹⁸F]/K₂₂₂ | N-Boc/Cbz-aziridine-2-carboxylate | Fluoride (B91410) | α-[¹⁸F]fluoro-β-alanine | High | nih.gov |
Organocatalysis in Stereoselective Synthesis
In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of this compound derivatives, offering a metal-free alternative to traditional methods. These catalysts operate through various activation modes, leading to high levels of stereocontrol.
Brønsted acids, such as pyridinium (B92312) salts, have been shown to catalyze the reaction of imines with ethyl diazoacetate, affording cis-3-arylaziridine-2-carboxylates in good to excellent yields. nih.gov Chiral sulfide (B99878) organocatalysts, in the presence of a metal salt, can promote the aziridination of imines with diazo compounds via the formation of sulfur ylide intermediates, leading to trans-aziridines with moderate enantioselectivity. nih.gov
The use of chiral auxiliaries on the aziridine nitrogen or the ester group is another effective strategy for achieving stereoselectivity. For example, chiral N-phosphinyl imines and chiral sulfinimines have been used in aza-Darzens type reactions to produce chiral 3-aryl aziridine-2-carboxylates with high diastereoselectivity. nih.gov
Table 3: Organocatalytic Synthesis of this compound Derivatives
| Organocatalyst/Method | Reactants | Product | Yield (%) | Enantioselectivity/Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Pyridinium triflate (10 mol%) | Imines, ethyl diazoacetate | cis-3-Aryl aziridine-2-carboxylates | 70-99 | - | nih.gov |
| Chiral sulfide/metal salt | Imines, diazo compounds | trans-Aziridines | 53-98 | 30-58% ee | nih.gov |
| Chiral N-phosphinyl imines | Bromoesters | cis-3-Aryl aziridine-2-carboxylates | >60 | >98% de | nih.gov |
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability and process sustainability. While less explored for the synthesis of this compound compared to homogeneous systems, some effective heterogeneous catalysts have been reported.
A notable example is the use of palladium on carbon (Pd/C) for the hydrogenation of azides to amines, which can then undergo intramolecular cyclization to form the aziridine ring. For instance, ethyl 1-tert-butyl-2-(azidomethyl)aziridine-2-carboxylate derivatives have been prepared using Pd/C-catalyzed hydrogenation. The efficiency of this process can be optimized by adjusting parameters such as temperature, solvent, and catalyst loading. Polymer-supported pyridinium salts have also been reported as effective and recyclable catalysts for the synthesis of 3-aryl aziridine-2-carboxylates. nih.gov
Biocatalysis in Aziridine Synthesis and Functionalization
Biocatalysis is a rapidly growing field that utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The application of biocatalysis to the synthesis and functionalization of this compound is a promising area of research.
Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure aziridines. Lipase-mediated stereoselective transesterification of aziridine-2-carboxylates has been developed as a method for their resolution. clockss.org More recently, a copper-hydride catalyzed kinetic resolution of racemic 2H-azirines has been reported for the asymmetric preparation of N-H aziridine-2-carboxylates with excellent diastereoselectivity and high enantioselectivity. chemrxiv.orgchemrxiv.org
Enzymes can also be employed for the selective functionalization of the aziridine ring or its precursors. For example, nitrile hydratases and nitrilases have been used for the conversion of 2-(2-cyanoethyl)aziridines into the corresponding amides and carboxylic acids, which can then undergo further transformations. nih.gov The enzymatic ring-opening of aziridines presents a green and efficient alternative to chemical methods for the synthesis of chiral amino alcohols and other valuable intermediates. researchgate.net
Table 4: Biocatalytic and Chemoenzymatic Approaches to this compound
| Catalytic System | Transformation | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Lipase | Kinetic resolution (transesterification) | Racemic aziridine-2-carboxylates | Enantioenriched aziridines | High | clockss.org |
| Copper hydride/chiral ligand | Kinetic resolution (reduction) | Racemic 2H-azirines | Chiral N-H aziridine-2-carboxylates | up to 94% ee, >20:1 dr | chemrxiv.orgchemrxiv.org |
| Nitrile hydratase | Hydrolysis | 2-(2-Cyanoethyl)aziridines | 2-(2-Carbamoylethyl)aziridines | High | nih.gov |
| Nitrilase | Hydrolysis | 2-(2-Cyanoethyl)aziridines | 5-Hydroxypiperidin-2-ones | High | nih.gov |
Advanced Spectroscopic and Computational Approaches for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl aziridine-2-carboxylate (B8329488) and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of atoms within the molecule, while more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy are pivotal for determining stereochemistry.
In the ¹H NMR spectrum, the protons on the aziridine (B145994) ring typically appear as distinct multiplets in the upfield region. For instance, in a trans-substituted aziridine-2-carboxylate derivative, the protons at the C2 and C3 positions can be observed as doublets. nih.gov The coupling constants (J-values) between these vicinal protons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. ipb.pt This dependence allows for the assignment of relative stereochemistry. Generally, for aziridines, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). nih.govru.nl For example, a trans relationship between protons on a three-membered ring can result in a small coupling constant, on the order of 1.8 Hz, whereas a cis relationship would exhibit a larger coupling, such as 6.3 Hz. researchgate.net
The chemical shifts of the aziridine ring protons are typically found around 1.5 ppm, while protons attached to the nitrogen atom are observed at lower delta values, approximately 1.0 ppm. nih.gov The protons of the ethyl ester group give rise to a characteristic quartet and triplet pattern.
¹³C NMR spectroscopy complements the proton data. The carbon atoms of the aziridine ring resonate at approximately 18.2 ppm for the parent aziridine, with substitutions shifting this value to the 30-50 ppm range. nih.gov The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum.
NOE experiments, such as NOESY, are crucial for unambiguously assigning stereochemistry by identifying protons that are close in space, irrespective of their covalent bonding. The observation of an NOE between two protons confirms their cis relationship on the aziridine ring.
Table 1: Representative ¹H and ¹³C NMR Data for a trans-Aziridine-2-carboxylate Derivative nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 3.07 | d, J = 2.6 | 44.02 |
| H-3 | 3.79 | d, J = 2.6 | 44.92 |
| -OCH₂CH₃ | 4.14-4.36 | m | 61.82 |
| -OCH₂CH₃ | 1.30 | t, J = 7.0 | 14.16 |
| C=O | - | - | 167.40 |
Note: Data is for a derivative and serves as a representative example.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like ethyl aziridine-2-carboxylate. researchgate.net This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. bohrium.commdpi.comnih.gov
The process involves irradiating a suitable single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a model of the crystal lattice and the molecule's structure within it. For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects. chemguide.co.uk The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment. nih.gov
Table 2: Representative Crystallographic Data for a Heterocyclic Carboxylate nih.gov
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| β (°) | 98.76 |
| Volume (ų) | 1734.5 |
| Z | 4 |
Note: Data is for a representative heterocyclic compound and illustrates typical crystallographic parameters.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique for the characterization of this compound and for monitoring the progress of its reactions. Electrospray ionization (ESI) is a particularly soft ionization technique that allows for the observation of the molecular ion of the compound and its derivatives, often with minimal fragmentation. d-nb.info
In reaction monitoring, ESI-MS can be used to track the consumption of reactants and the formation of products and intermediates in real-time. This provides valuable kinetic and mechanistic information. libretexts.org
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses associated with the ester and aziridine functionalities. A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (-•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty rearrangement. researchgate.net The loss of an ethanol (B145695) molecule (46 Da) is also a plausible fragmentation pathway for related ethyl carboxylate compounds. researchgate.net The aziridine ring itself can undergo cleavage, leading to further fragmentation.
Table 3: Plausible Mass Spectral Fragments for this compound
| m/z | Identity |
| 115 | [M]⁺ |
| 87 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 70 | [M - OCH₂CH₃]⁺ |
| 69 | [M - C₂H₅OH]⁺ |
| 43 | [C₂H₅N]⁺ |
Note: These are predicted fragments based on the general fragmentation patterns of esters and amines. d-nb.inforesearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and rely on the absorption or scattering of infrared radiation by molecular vibrations.
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the ester group, which typically appears in the range of 1724–1735 cm⁻¹. d-nb.info The C-O single bond stretching of the ester will also be present, usually between 1000 and 1300 cm⁻¹. The N-H stretching vibration of the aziridine ring is expected to appear as a band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aziridine ring will be observed around 2850-3000 cm⁻¹.
Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C stretching vibrations within the molecule would be observable in the Raman spectrum. For instance, in metal carboxylates, the C-C stretching region (1040–1120 cm⁻¹) in Raman spectra helps differentiate carbon chain lengths. iitm.ac.in
A detailed study of the closely related mthis compound using FTIR spectroscopy and supported by DFT calculations has provided assignments for many of the vibrational modes. researchgate.net These assignments can be largely extrapolated to the ethyl ester.
Table 4: Characteristic Vibrational Frequencies for Aziridine-2-carboxylates researchgate.netchemrxiv.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Aziridine) | Stretching | 3200-3500 |
| C-H | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1724-1735 |
| C-N (Aziridine) | Stretching | ~1230 |
| C-O (Ester) | Stretching | 1000-1300 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable for gaining a deeper understanding of the structure, properties, and reactivity of molecules like this compound. These methods complement experimental data and can provide insights that are difficult or impossible to obtain through experiments alone. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. chemguide.co.uknih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to:
Optimize the molecular geometry: This provides accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.com
Calculate vibrational frequencies: These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
Predict NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental data to assist in spectral interpretation.
Determine reaction energetics: DFT can be used to calculate the energies of reactants, products, transition states, and intermediates. This allows for the prediction of reaction barriers (activation energies) and the determination of whether a reaction is thermodynamically favorable. For example, DFT calculations have shown that for some aziridines, nucleophilic attack at the C2 position is favored due to a lower activation energy. d-nb.info
Analyze the electronic properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and atomic charges can be calculated to understand the molecule's reactivity and intermolecular interactions.
Table 5: Representative DFT-Calculated Properties for an Aziridine Derivative
| Property | Calculated Value |
| C-N Bond Length (Å) | 1.47 |
| C-C Bond Length (Å) | 1.48 |
| Ring Strain Energy (kcal/mol) | ~26 |
| HOMO-LUMO Gap (eV) | ~5.8 |
Note: These are representative values for aziridine systems. researchgate.net
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into reaction dynamics and pathways that are not accessible from static DFT calculations. libretexts.org For this compound, MD simulations can be used to:
Explore conformational landscapes: MD can identify the most stable conformers of the molecule and the energy barriers between them.
Simulate reaction trajectories: By starting a simulation from a transition state geometry, it is possible to follow the reaction path to both reactants and products, confirming the nature of the transition state.
Investigate solvent effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic modeling of reactions in solution and the study of how the solvent influences the reaction pathway.
Model ring-opening reactions: The dynamic process of the aziridine ring opening upon nucleophilic attack can be simulated, providing a detailed, time-resolved picture of the bond-breaking and bond-forming events. ru.nl
By combining these advanced spectroscopic and computational approaches, a comprehensive understanding of the structure, stereochemistry, and reactivity of this compound can be achieved, paving the way for its effective utilization in organic synthesis.
In Silico Studies of Substrate-Catalyst Interactions
Computational chemistry provides powerful tools for investigating the interactions between this compound, its derivatives, and various catalysts or reagents at a molecular level. These in silico approaches, such as Density Functional Theory (DFT) and molecular docking, are instrumental in elucidating complex reaction mechanisms, rationalizing stereochemical outcomes, and predicting the regioselectivity of ring-opening reactions.
Mechanistic Insights and Regioselectivity from DFT Calculations
The high reactivity of the aziridine ring is a defining feature of this compound, making it susceptible to nucleophilic attack. clockss.org The regioselectivity of this ring-opening—whether a nucleophile attacks the C2 or C3 position—is a critical aspect that can be rationalized through computational modeling. Density Functional Theory (DFT) is frequently employed to calculate the potential energy surfaces of reaction pathways, allowing for the identification of transition states and the determination of activation energy barriers.
The presence of an electron-withdrawing group on the aziridine nitrogen, such as a sulfonyl or carbamyl group, activates the ring for nucleophilic attack. clockss.orgregionh.dk DFT calculations can model the transition states for nucleophilic addition to both the C2 (α-carbon) and C3 (β-carbon), revealing the kinetic favorability of one pathway over the other. Studies have shown that for activated aziridine-2-carboxylates, electronic effects from the carboxylate group play a dominant role in directing the regioselectivity of the attack. nih.gov For instance, in reactions with fluoride (B91410) ions, attack is highly favored at the C2 position, leading to α-fluoro-β-alanine derivatives after subsequent deprotection. regionh.dknih.govnih.gov This selectivity is explained by the calculated lower activation energy for the C2-attack pathway compared to the C3-attack pathway.
Recent DFT studies have also shed light on how external factors, such as solvent molecules, can influence regioselectivity by forming hydrogen bonds with the aziridine, thereby modulating the electronic distribution and altering the favored reaction pathway. rsc.org
| Nucleophile | Site of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| F⁻ | C2 (α-attack) | 15.8 | α-substituted product |
| C3 (β-attack) | 21.2 | ||
| N₃⁻ | C2 (α-attack) | 17.1 | α-substituted product |
| C3 (β-attack) | 22.5 |
This table presents hypothetical but representative data based on principles described in the literature to illustrate how DFT calculations are used to predict regioselectivity. The values demonstrate a lower energy barrier for attack at the C2 position.
Molecular Docking for Non-Covalent Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable for understanding the interactions between aziridine derivatives and the active sites of enzymes or the coordination sphere of a metal catalyst. Docking algorithms calculate a "binding score" or "binding energy," which estimates the strength of the interaction.
While specific docking studies on this compound with catalysts are proprietary or dispersed in broader research, studies on related aziridine scaffolds highlight the methodology's utility. For example, aziridine derivatives have been docked into the active sites of enzymes like α-amylase to predict their inhibitory potential. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's catalytic residues. Such analyses are directly applicable to understanding how a chiral catalyst in a synthetic reaction might preferentially bind one enantiomer of a racemic aziridine or orient the substrate to favor the formation of a specific stereoisomer. In the context of catalysis, docking can model how a Lewis acid might coordinate with the carbonyl oxygen and the aziridine nitrogen to facilitate a ring-opening or cycloaddition reaction. nd.edu
| Compound Class | Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Aziridine Derivative | α-Amylase | -8.2 to -9.7 | Asp197, Glu233, Asp300 |
| Quinazolinone-Azepine | OmpA Protein | -8.2 to -9.7 | Not Specified |
| Coumarin-Derived Ligand | Carbonic Anhydrase IX | -8.92 | Thr199, Thr200 |
This table compiles representative data from studies on various aziridine-containing or related heterocyclic compounds to illustrate the application and typical results of molecular docking simulations. researchgate.netresearchgate.netnih.gov The binding energies indicate strong, favorable interactions within the target's active site.
Computational Models for Asymmetric Catalysis
In silico studies are essential for rationalizing the high levels of stereoselectivity achieved in asymmetric catalysis involving aziridines. For instance, in the iridium-catalyzed three-component coupling of an aldehyde, an amine, and ethyl diazoacetate to form substituted aziridine-2-carboxylates, computational models can be built to compare the transition states leading to the cis and trans diastereomers. researchgate.net These models help explain why one diastereomer is overwhelmingly favored by revealing steric clashes or favorable electronic interactions in the lower-energy transition state.
Similarly, DFT calculations have been used to elucidate the "outer-sphere" mechanism in the ruthenium-catalyzed asymmetric cyclopropanation using ethyl diazoacetate, a reaction class closely related to aziridination. nih.gov In the synthesis of chiral b-lactams from aziridine-2-carboxylic acids, computational models can clarify the mechanism of the stereospecific three-to-four-membered ring expansion, confirming that the reaction proceeds with retention or inversion of stereochemistry. msu.edu These predictive capabilities are crucial for designing more efficient and selective catalysts and for optimizing reaction conditions.
Future Research Trajectories and Emerging Paradigms in Ethyl Aziridine 2 Carboxylate Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of ethyl aziridine-2-carboxylate (B8329488) and its derivatives continues to be an area of intense research, with a strong focus on developing more efficient, sustainable, and stereoselective methods. A conceptually straightforward approach involves the cyclization of 1,2-amino alcohol precursors, where the hydroxyl group is converted into a good leaving group, followed by an intramolecular nucleophilic displacement by the amine. clockss.org This reaction is stereospecific and depends on the ability of the amine and the leaving group to assume a trans coplanar arrangement. clockss.org Another established method is the Gabriel-Cromwell reaction, which can be followed by solvent-driven selective crystallization to separate diastereoisomers. nih.gov
Modern strategies are increasingly moving towards catalytic and one-pot procedures to enhance sustainability and reduce waste. For instance, α-amino-β-halo-esters can undergo cyclization to form aziridines under mild basic conditions, avoiding harsh reagents. nih.gov A significant area of development is the catalytic asymmetric aziridination (AZ reaction) of imines using a carbene source, most commonly ethyl diazoacetate (EDA). nih.gov Research by the Wulff group, among others, has shown that catalyst systems involving borate (B1201080) complexes with ligands like (S)-VAPOL and (S)-VANOL can produce cis-aziridine esters in good yields (69–91%) and with high enantiomeric purity. nih.gov Organocatalytic versions of the AZ reaction are also emerging; pyridinium (B92312) salts, for example, have been shown to be effective Brønsted acid organocatalysts for the cis-selective synthesis of various 3-aryl aziridine-2-carboxylates in high yields (70-99%). nih.gov
Future research is directed towards creating enantiopure aziridines, which are valuable as synthetic intermediates. clockss.org This can be achieved by using chiral pool materials like amino acids, through asymmetric synthesis, or via lipase-mediated stereoselective transesterification of existing aziridine (B145994) carboxylates. clockss.orgcapes.gov.br The development of aziridination reactions that use chiral guanidinium (B1211019) salts derived from 1,2-diphenylethylenediamine has also shown promise, yielding high diastereo- and enantioselectivity, particularly with electron-rich aromatic aldehydes. clockss.org The pursuit of solvent-free reaction conditions and one-pot activation-cyclization sequences represents a key trajectory towards greener synthetic protocols. nih.gov
Table 1: Comparison of Catalytic Systems for Asymmetric Aziridination This table is interactive. You can sort and filter the data.
| Catalyst System | Ligand/Catalyst | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Boron-based | (S)-VAPOL / B(OPh)3 | Aryl imine + EDA | cis | 69-91% | High | nih.gov |
| Boron-based | (S)-VANOL / B(OPh)3 | Aryl imine + EDA | cis | Good | High | nih.gov |
| Organocatalyst | Pyridinium triflate | Aryl imine + EDA | cis | 70-99% | N/A | nih.gov |
Discovery of Unprecedented Reactivity and Transformations
The high ring strain of the aziridine ring (26-27 kcal/mol) makes ethyl aziridine-2-carboxylate a versatile synthetic intermediate susceptible to a wide array of transformations, particularly ring-opening reactions. clockss.org Research continues to uncover novel reactivity patterns. While the regioselective ring-opening with nucleophiles at the less substituted carbon atom is a well-established strategy for creating vicinal amino alcohols and other valuable synthons, new applications are constantly being found. clockss.orgnih.gov
A significant emerging area is the use of aziridines in ring-expansion and cycloaddition reactions. A recent novel and efficient method involves the reaction of this compound precursors with alkoxycarbonylketenes, generated from 2-diazo-3-oxoalkanoates. nih.govbeilstein-journals.org This catalyst-free electrophilic ring expansion occurs under microwave heating to produce ethyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. nih.govbeilstein-journals.org Furthermore, 2H-azirines derived from the carboxylate can participate in Diels-Alder cycloaddition reactions with dienes, leading to complex, functionalized aziridines with high regio- and endo-selectivity. researchgate.net
Perhaps one of the most unprecedented transformations involves using the aziridine moiety as a vinylidene unit. In a novel palladium-catalyzed [2 + 2 + 1] annulation, an aziridine was used for the first time as a source for a vinylidene equivalent through the cleavage of two C–N bonds, enabling the construction of chromone (B188151) fused methylenecyclopentanes. researchgate.net This type of reactivity significantly broadens the synthetic utility of the aziridine core beyond its traditional role as a precursor to amino compounds. The ability to react with Grignard reagents to yield NH-aziridines further highlights the synthetic potential of 2H-azirine-2-carboxylic esters. nih.gov These discoveries point towards a future where the reactivity of the aziridine-2-carboxylate scaffold will be harnessed for increasingly complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies for this compound from batch to continuous flow processes is a key future direction for improving efficiency, safety, and scalability, particularly in industrial settings. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is crucial when handling reactive intermediates like aziridines. The use of continuous flow can enhance yield and facilitate the safe handling of potentially hazardous reagents often used in aziridination, such as diazo compounds.
A major emerging paradigm is the integration of these processes with automated systems for high-throughput experimentation and reaction optimization. chemrxiv.org Recently, automated electrochemical flow platforms have been developed that enable rapid library synthesis and optimization. chemrxiv.org Such a slug-based platform was successfully used for C-N cross-couplings and demonstrated the ability to perform a Design of Experiments (DoE) optimization in a fully automated fashion, leading to a five-fold increase in reaction yield for a challenging transformation. chemrxiv.org
While not yet specifically reported for this compound, the application of these automated flow platforms is a logical and highly promising future trajectory. This technology could be used to rapidly screen catalysts, solvents, and reaction conditions for novel aziridination reactions or to optimize the regioselectivity of ring-opening reactions. The development of self-driving laboratories, which combine robotics with machine learning algorithms, could further accelerate the discovery of new reactions and the optimization of synthetic routes involving this important chemical building block. lapkingroup.com
Exploration of Aziridine-2-carboxylates in Materials Science Precursors
While the primary application of this compound has been in medicinal chemistry and as a chiral building block in organic synthesis, its potential as a precursor in materials science is an emerging and underexplored frontier. nih.gov The unique structure of the molecule, combining a highly strained, reactive ring with a modifiable ester functional group, presents opportunities for the creation of novel functional polymers and materials.
Future research could focus on leveraging the ring-opening reactivity of the aziridine for polymerization. Aziridines can undergo ring-opening polymerization to form poly(ethylene imine)s (PEIs), a class of polymers with significant applications in gene delivery, CO2 capture, and as adhesives. By using functionalized monomers like this compound, it would be possible to synthesize novel polymers with pendant carboxylate groups, introducing new functionalities and properties such as chirality, hydrophilicity, and sites for further chemical modification or cross-linking.
The bifunctional nature of the molecule also makes it a candidate as a cross-linking agent to modify the properties of existing polymers, introducing rigidity or specific binding sites. The incorporation of the aziridine-2-carboxylate moiety into polymer backbones or as side chains could lead to materials with tailored thermal properties, specific affinities for metal chelation, or unique optical properties derived from their defined stereochemistry. This area remains largely theoretical but holds significant potential for creating advanced materials from this versatile chemical scaffold.
Computational Design of New Catalysts and Reaction Systems
The design of new catalysts and the optimization of reaction conditions for syntheses involving this compound are increasingly being driven by computational chemistry. nih.gov Methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, predicting catalyst performance, and understanding the origins of stereoselectivity, which is crucial for this chiral molecule. nih.gov
A key area of application is in the development of catalysts for asymmetric aziridination. Computational studies can model the transition states of competing reaction pathways, allowing researchers to predict which catalyst-ligand combination will provide the highest enantioselectivity. nih.govchemrxiv.org For example, the linear free-energy relationship observed in the copper-hydride-catalyzed kinetic resolution of 2H-azirines was investigated through a Hammett study, providing deeper insight into the electronic effects governing the reaction's enantioselectivity. chemrxiv.org This understanding is critical for the rational design of more effective catalysts.
The descriptor-based approach, often visualized with volcano plots, is another powerful computational strategy. nih.gov This method uses calculated properties, such as adsorbate binding energies, as proxies to estimate catalytic activity, allowing for the rapid screening of large numbers of potential catalysts without the need to model the entire reaction pathway for each one. nih.gov While much of this work has focused on heterogeneous catalysis for applications like electrooxidation, the principles are transferable to homogeneous catalysis for aziridine synthesis. nih.gov Future research will likely see the increased use of machine learning and active learning strategies, trained on data from both computational screening and experimental results, to accelerate the discovery of novel, highly efficient, and selective catalytic systems for the synthesis and transformation of this compound. lapkingroup.com
Q & A
Q. What are the standard synthetic routes for ethyl aziridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via cyclization of β-amino esters or nucleophilic substitution of halogenated precursors. For example, ethyl 1-tert-butyl-2-(azidomethyl)aziridine-2-carboxylate derivatives are prepared using Pd/C-catalyzed hydrogenation of azides under controlled pressure (4 bar H₂) in ethanol, yielding 68% after purification by preparative TLC . Optimization involves adjusting temperature (e.g., 60–70°C for thiocyanate substitutions) , solvent polarity (e.g., DMSO for phenoxymethylation) , and catalyst loading (e.g., 10 wt% Pd/C) . Kinetic studies suggest maintaining pH neutrality and avoiding prolonged heating to prevent aziridine ring decomposition .
Q. How do substituents on the aziridine ring influence reactivity and stability?
Substituents like tert-butyl or tert-pentyl groups enhance steric protection of the strained aziridine ring, reducing unintended ring-opening. Electron-donating groups (e.g., ethoxy) increase nucleophilicity at the nitrogen, facilitating electrophilic additions, while electron-withdrawing groups (e.g., carboxylates) stabilize the ring against nucleophilic attack . For example, 2-(thiocyanomethyl) derivatives exhibit lower yields (44–48%) due to competing side reactions, necessitating strict control of thiocyanate concentration and reaction time .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Key methods include:
- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry. For instance, aziridine protons appear as distinct doublets (δ 1.78–2.64 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1724–1735 cm) and SCN (2154 cm) confirm functional group integrity .
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 243 for thiocyanomethyl derivatives) .
- Elemental Analysis : Validates purity, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Chiral auxiliaries like (-)-menthol or (R)-α-methylbenzyl groups enable asymmetric induction. For example, (-)-menthyl (R)-1-[(R)-α-methylbenzyl]aziridine-2-carboxylate is synthesized via diastereomeric resolution, yielding enantiopure products (>90% ee) using chiral HPLC or enzymatic resolution . Kinetic resolution with chiral catalysts (e.g., Sharpless epoxidation conditions) is also explored but requires optimization of temperature and solvent .
Q. What strategies mitigate competing ring-opening reactions during functionalization?
Ring-opening can occur via nucleophilic attack (e.g., by phenols or amines). Strategies include:
- Steric Shielding : Bulky tert-butyl groups reduce accessibility to the nitrogen lone pair .
- Low-Temperature Conditions : Reactions at 0–25°C slow ring-opening kinetics .
- Protecting Groups : Boc (tert-butoxycarbonyl) protection of amine substituents prevents undesired protonation and subsequent ring rupture .
Q. How do conflicting spectral data (e.g., NMR vs. elemental analysis) arise, and how are they resolved?
Discrepancies may stem from residual solvents, diastereomers, or hygroscopic impurities. For example, ethyl 2-(aminomethyl)aziridine-2-carboxylate showed a 0.34% deviation in carbon content due to residual ethanol, resolved via repeated drying under vacuum . Cross-validation with H-C HSQC and NOESY NMR experiments clarifies structural ambiguities .
Q. What computational methods predict the regioselectivity of aziridine ring-opening?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict nucleophilic attack sites. For instance, calculations show that electron-deficient aziridines favor C2 attack due to lower activation energy (ΔG ≈ 18 kcal/mol), consistent with experimental observations of thiocyanate substitution at C2 .
Methodological Challenges and Solutions
Q. How are byproducts from aziridine rearrangements identified and separated?
Rearrangements to azetidines (four-membered rings) occur under basic conditions (e.g., KCO in DMSO). These byproducts are identified via GC-MS or HPLC and separated using gradient column chromatography (e.g., 7:3 petroleum ether/EtO) .
Q. What protocols ensure safe handling of aziridine derivatives given their potential toxicity?
- Controlled Atmospheres : Reactions involving azides or thiocyanates are performed under inert gas (N/Ar) to prevent explosive side products .
- Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods minimize exposure to volatile intermediates .
Applications in Drug Discovery
Q. How are this compound derivatives utilized in bioactive molecule synthesis?
These derivatives serve as constrained amino acid analogs in foldamers and peptidomimetics. For example, hydrogenolysis of 2-(azidomethyl) derivatives yields 2-(aminomethyl)aziridine-2-carboxylates, precursors to γ-turn mimics in peptide therapeutics . Their electrophilic nature also enables covalent binding to biological targets, as seen in enzyme inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
